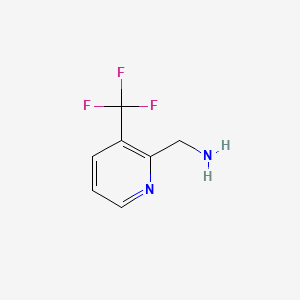

(3-(Trifluoromethyl)pyridin-2-yl)methanamine

Description

Properties

IUPAC Name |

[3-(trifluoromethyl)pyridin-2-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)5-2-1-3-12-6(5)4-11/h1-3H,4,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKDJSRGLDAXHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CN)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501270752 |

Source

|

| Record name | 3-(Trifluoromethyl)-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501270752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886371-24-0 |

Source

|

| Record name | 3-(Trifluoromethyl)-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886371-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501270752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-(trifluoromethyl)pyridin-2-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of (3-(Trifluoromethyl)pyridin-2-yl)methanamine

Introduction: The Strategic Importance of the Trifluoromethylpyridine Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the trifluoromethylpyridine scaffold has emerged as a particularly valuable asset for researchers and drug development professionals. The unique electronic properties of the trifluoromethyl group, a potent electron-withdrawing substituent, profoundly influence the physicochemical characteristics of the parent molecule.[1] This modulation can lead to enhanced metabolic stability, increased lipophilicity, and optimized binding affinities for biological targets, all of which are critical parameters in the development of novel therapeutics.[2]

(3-(Trifluoromethyl)pyridin-2-yl)methanamine is a key building block within this chemical class, offering a versatile platform for the synthesis of a diverse array of biologically active compounds. Its structural features, combining the electron-withdrawing trifluoromethyl group with a basic aminomethyl substituent on a pyridine ring, create a unique chemical entity with significant potential in pharmaceutical and agrochemical research.[3] Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in synthesis and for predicting the behavior of its derivatives in biological systems.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed to be a practical resource for researchers, offering not only theoretical insights but also detailed, field-proven experimental protocols for the determination of these properties. The methodologies described herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure the generation of accurate and reproducible data.

Molecular Structure and Identity

A foundational understanding of a molecule begins with its precise chemical identity. The structural representation and key identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 886371-24-0[4] |

| Molecular Formula | C₇H₇F₃N₂[5] |

| Molecular Weight | 176.14 g/mol |

| Canonical SMILES | C1=CC(=C(N=C1)CN)C(F)(F)F |

Melting Point: A Critical Indicator of Purity and Stability

The melting point of a solid crystalline compound is a crucial physical constant that provides a primary indication of its purity. For a pure substance, the melting range is typically narrow, while impurities tend to depress and broaden this range. The determination of an accurate melting point is therefore a fundamental step in the characterization of a newly synthesized batch of this compound.

Theoretical Considerations

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. This phase change occurs when the thermal energy of the molecules overcomes the crystal lattice forces holding them in a fixed, ordered arrangement. The presence of the trifluoromethyl group can influence the crystal packing and intermolecular forces, thus affecting the melting point.

Experimental Protocol for Melting Point Determination

This protocol outlines the capillary method, a widely accepted and reliable technique for determining the melting point of a solid organic compound.[6]

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any larger crystals using a mortar and pestle.

-

Press the open end of a glass capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the capillary tube and gently tap it on a hard surface to pack the solid into the closed end. A packed sample height of 2-3 mm is ideal.[6]

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the heating block of a calibrated melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

-

-

Measurement:

-

For an unknown sample, it is advisable to first perform a rapid determination by heating at a rate of 10-20 °C per minute to establish an approximate melting range.[7]

-

Allow the apparatus to cool sufficiently before performing a more precise measurement.

-

For the accurate determination, begin heating at a rate of approximately 10 °C per minute until the temperature is about 15-20 °C below the approximate melting point.

-

Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating block.

-

Record the temperature at which the first liquid droplet is observed (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the sample.

-

Perform the determination in triplicate to ensure reproducibility.

-

Data Presentation:

| Trial | Onset of Melting (°C) | Completion of Melting (°C) | Melting Range (°C) |

| 1 | |||

| 2 | |||

| 3 | |||

| Average |

Workflow for Melting Point Determination:

Caption: Workflow for melting point determination by the capillary method.

Boiling Point: Characterizing the Liquid Phase

For compounds that are liquid at or near room temperature, the boiling point is a key physical property. While this compound is expected to be a solid at room temperature, its boiling point at reduced pressure can be a useful characteristic.

Theoretical Considerations

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The boiling point is sensitive to changes in pressure; a lower external pressure results in a lower boiling point. The intermolecular forces in the liquid phase, including hydrogen bonding from the amine group and dipole-dipole interactions, will be the primary determinants of the boiling point.

Experimental Protocol for Micro Boiling Point Determination

This protocol is suitable for determining the boiling point of a small quantity of liquid.

Step-by-Step Methodology:

-

Apparatus Setup:

-

Attach a small test tube (e.g., a 75 x 10 mm Durham tube) to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Add approximately 0.5 mL of the liquid sample to the test tube.

-

Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

-

Heating:

-

Clamp the thermometer and test tube assembly in a heating bath (e.g., a Thiele tube or an oil bath on a hot plate) such that the heat is distributed evenly.

-

Begin heating the bath gently. As the temperature rises, air trapped in the capillary tube will expand and bubble out.

-

-

Measurement:

-

Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid has exceeded the external pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The bubbling will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[8]

-

Record the atmospheric pressure at the time of the measurement.

-

Data Presentation:

| Trial | Boiling Point (°C) | Atmospheric Pressure (mmHg) |

| 1 | ||

| 2 | ||

| 3 | ||

| Average |

Workflow for Micro Boiling Point Determination: ```dot graph TD { A[Start: Liquid sample] --> B{Apparatus Assembly}; B --> C[Insert into heating bath]; C --> D{Gentle Heating}; D --> E[Observe continuous bubbling]; E --> F{Remove Heat}; F --> G[Allow to cool slowly]; G --> H{Observe liquid entering capillary}; H --> I[Record temperature]; I --> J[End: Report boiling point and pressure];

}

Caption: Workflow for qualitative solubility assessment.

Acid Dissociation Constant (pKa): Understanding Ionization Behavior

The pKa is a measure of the acidity or basicity of a compound. For this compound, there are two basic centers: the pyridine nitrogen and the primary amine. The pKa values of these groups will dictate the ionization state of the molecule at a given pH, which has profound implications for its solubility, membrane permeability, and receptor binding. The electron-withdrawing trifluoromethyl group is expected to lower the basicity (and thus the pKa) of the pyridine nitrogen.

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. [1][9] Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. A co-solvent such as methanol may be necessary if the compound's water solubility is low. [9]

-

-

Apparatus Setup:

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Place the sample solution in a beaker with a magnetic stir bar and begin stirring gently.

-

Immerse the calibrated pH electrode in the solution.

-

-

Titration:

-

The compound has two basic nitrogens, so it will be titrated with a standardized solution of a strong acid, such as 0.1 M HCl.

-

Add the titrant in small, precise increments (e.g., 0.05 or 0.10 mL) using a burette.

-

After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence points to obtain a complete titration curve.

-

-

Data Analysis:

-

Plot the pH of the solution versus the volume of HCl added.

-

The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be determined from the inflection points of the titration curve, which are more clearly visualized by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the curve.

-

Data Presentation:

| pKa | Value | Assignment |

| pKa1 | (e.g., Pyridine N) | |

| pKa2 | (e.g., Aminomethyl N) |

Workflow for pKa Determination by Potentiometric Titration:

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming the structure and identity of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Will provide information on the number and chemical environment of the hydrogen atoms. Expected signals would include those for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, and the amine protons.

-

¹³C NMR: Will show signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring, the methylene carbon, and the carbon of the trifluoromethyl group (which will likely appear as a quartet due to coupling with the fluorine atoms).

-

¹⁹F NMR: Will be a simple spectrum, likely showing a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and confirmation of the elemental composition.

Expected Data:

| Technique | Expected Data |

| ¹H NMR | Chemical shifts, integration, and multiplicity for all protons. |

| ¹³C NMR | Chemical shifts for all carbons. |

| ¹⁹F NMR | Chemical shift for the CF₃ group. |

| MS (e.g., ESI+) | [M+H]⁺ peak corresponding to the molecular weight. |

Conclusion

This technical guide has outlined the fundamental physicochemical properties of this compound and provided detailed, robust protocols for their experimental determination. A thorough characterization of these properties is a non-negotiable prerequisite for any researcher or drug development professional seeking to leverage the potential of this valuable chemical building block. The data generated through the application of these methods will provide a solid foundation for further synthetic work, computational modeling, and the rational design of new chemical entities with optimized therapeutic or agrochemical profiles.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. [3-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride | [frontierspecialtychemicals.com]

- 5. pschemicals.com [pschemicals.com]

- 6. thinksrs.com [thinksrs.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. enamine.net [enamine.net]

Spectroscopic Characterization of (3-(Trifluoromethyl)pyridin-2-yl)methanamine: A Technical Guide

Introduction

(3-(Trifluoromethyl)pyridin-2-yl)methanamine is a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The trifluoromethylpyridine scaffold is a key pharmacophore in a variety of biologically active molecules, valued for its ability to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] As with any novel compound synthesized for pharmaceutical or agrochemical applications, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound.

While experimental spectra for this specific molecule are not widely available, this guide will leverage established spectroscopic principles and data from analogous structures to predict the characteristic spectral features. This approach provides a robust framework for the identification and characterization of this and structurally related compounds.

Molecular Structure

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural verification.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aminomethyl protons and the three aromatic protons on the pyridine ring. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring will significantly influence the chemical shifts of the aromatic protons.

-

Pyridine Protons (H-4, H-5, H-6): These protons will appear in the aromatic region (typically δ 7.0-9.0 ppm). The H-6 proton, being adjacent to the nitrogen, is expected to be the most deshielded. The H-4 and H-5 protons will exhibit coupling to each other, and H-5 and H-6 will also show coupling.

-

Methylene Protons (-CH₂-): The protons of the aminomethyl group are adjacent to the pyridine ring and the amine group, and their signal is predicted to appear around δ 3.9-4.2 ppm.

-

Amine Protons (-NH₂): These protons typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration. They are expected in the range of δ 1.5-2.5 ppm. This signal will disappear upon D₂O exchange.[3]

| Predicted ¹H NMR Data | |

| Proton | Predicted Chemical Shift (ppm) |

| H-6 | 8.6 - 8.8 |

| H-4 | 7.8 - 8.0 |

| H-5 | 7.4 - 7.6 |

| -CH₂- | 3.9 - 4.2 |

| -NH₂ | 1.5 - 2.5 (broad singlet) |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for all seven carbon atoms in the molecule. The trifluoromethyl group will cause the C-3 signal to be split into a quartet due to ¹J-coupling with the fluorine atoms.[4]

-

Pyridine Carbons: The chemical shifts of the pyridine carbons will be influenced by the nitrogen atom and the trifluoromethyl substituent. C-2 and C-6 are typically the most deshielded in pyridine derivatives.

-

Methylene Carbon (-CH₂-): This carbon will appear in the aliphatic region, with its chemical shift influenced by the adjacent aromatic ring and nitrogen atom.

-

Trifluoromethyl Carbon (-CF₃): This carbon will show a characteristic quartet with a large coupling constant (¹JCF ≈ 270-280 Hz).[4]

| Predicted ¹³C NMR Data | |

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 158 - 162 |

| C-6 | 148 - 152 |

| C-4 | 135 - 139 |

| C-3 | 130 - 134 (quartet) |

| C-5 | 122 - 126 |

| -CF₃ | 120 - 124 (quartet) |

| -CH₂- | 45 - 50 |

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the amine, the aromatic pyridine ring, and the trifluoromethyl group.

-

N-H Stretching: Primary amines typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[3][5]

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will appear just below 3000 cm⁻¹.

-

N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines is expected in the 1580-1650 cm⁻¹ region.[5]

-

C=C and C=N Stretching: The pyridine ring will exhibit several characteristic stretching vibrations in the 1400-1600 cm⁻¹ range.[6]

-

C-F Stretching: The trifluoromethyl group will give rise to very strong and characteristic absorption bands in the 1100-1300 cm⁻¹ region.[7][8]

-

C-N Stretching: The aliphatic C-N stretching vibration is expected in the 1020-1250 cm⁻¹ range.[5]

| Predicted Characteristic IR Absorption Bands | |

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| N-H Bend | 1580 - 1650 |

| C=C and C=N Ring Stretch | 1400 - 1600 |

| C-F Stretch | 1100 - 1300 (strong) |

| C-N Stretch | 1020 - 1250 |

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a transparent pellet using a hydraulic press.

-

Liquid/Oil Sample (Thin Film): Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.[9][10]

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound (C₇H₇F₃N₂) is 176.14 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 176. Due to the presence of two nitrogen atoms, the molecular ion will have an even mass, consistent with the nitrogen rule.[11]

Key fragmentation pathways are predicted to be:

-

Alpha-Cleavage: Cleavage of the C-C bond between the methylene group and the pyridine ring is a common fragmentation pathway for benzylic amines. This would result in the loss of an ⚫NH₂ radical, leading to a fragment at m/z 160.

-

Loss of ⚫CH₂NH₂: Cleavage of the bond between the pyridine ring and the aminomethyl group would lead to the formation of a 3-trifluoromethylpyridine radical cation at m/z 147.

-

Loss of ⚫CF₃: Loss of the trifluoromethyl radical from the molecular ion or subsequent fragments is also a plausible pathway, leading to a fragment at m/z 107.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

| Predicted Major Fragment Ions | |

| m/z | Proposed Fragment |

| 176 | [C₇H₇F₃N₂]⁺˙ (Molecular Ion) |

| 160 | [C₇H₆F₃N]⁺ |

| 147 | [C₆H₄F₃N]⁺˙ |

| 107 | [C₇H₇N₂]⁺ |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, for volatile samples, through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) at a standard energy of 70 eV is typically used for small molecules to induce fragmentation.[12]

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for this compound. By combining the predicted chemical shifts and coupling constants from NMR, the characteristic vibrational frequencies from IR, and the molecular weight and fragmentation patterns from MS, researchers and scientists can confidently verify the structure and assess the purity of this important synthetic building block. The provided protocols offer a standardized approach to data acquisition, ensuring reliable and reproducible results in the characterization of novel trifluoromethylpyridine derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. researchgate.net [researchgate.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Characterization and Application of the BRAF Inhibitor, Dabrafenib

A Note on Chemical Identification: This guide focuses on the well-characterized oncological drug Dabrafenib. The provided CAS number, 886371-24-0, corresponds to the chemical intermediate C-(3-Trifluoromethyl-pyridin-2-yl)-methylamine and not Dabrafenib itself. Given the detailed request for data relevant to a therapeutic agent, this document proceeds under the assumption that the intended subject is Dabrafenib (GSK2118436), a compound of significant interest to researchers in oncology and drug development.

Introduction

Dabrafenib, also known as GSK2118436, is a potent and selective ATP-competitive inhibitor of the RAF kinases, with particular efficacy against the BRAF V600E mutation.[1][2][3][4] This mutation is a key driver in approximately 50% of metastatic melanomas and is implicated in various other cancers.[1][5] Dabrafenib's development marked a significant advancement in precision oncology, offering a targeted therapeutic option for patients with BRAF-mutant tumors.[3][6] This guide provides a comprehensive overview of Dabrafenib's mechanism of action, analytical characterization, and the critical considerations for its application in research and clinical settings, including the pervasive challenge of therapeutic resistance.

Physicochemical and Pharmacokinetic Properties of Dabrafenib

A thorough understanding of a compound's fundamental properties is critical for its effective application in both preclinical and clinical research.

| Property | Value | Source |

| IUPAC Name | N-{3-[5-(2-aminopyrimidin-4-yl)-2-(tert-butyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | [7] |

| Molecular Formula | C23H20F3N5O2S2 | [7] |

| Molecular Weight | 519.56 g/mol | [7] |

| Form | Lyophilized powder | [8] |

| Solubility | Soluble in DMSO | [8][9] |

| Metabolism | Primarily via CYP3A4 and CYP2C8 to active metabolites (hydroxy-, carboxy-, and desmethyl-dabrafenib) | [10] |

Mechanism of Action: Targeting the MAPK Signaling Pathway

Dabrafenib exerts its therapeutic effect by selectively inhibiting mutated BRAF kinases, a central component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][11] In normal cellular physiology, the MAPK pathway (also known as the RAS/RAF/MEK/ERK pathway) regulates cell growth, proliferation, and survival in response to external stimuli.[11] However, in cancers harboring a BRAF V600 mutation, the BRAF protein is constitutively active, leading to uncontrolled downstream signaling and oncogenesis.[11][12][13]

Dabrafenib functions as an ATP-competitive inhibitor, binding to the active conformation of the mutant BRAF kinase.[1][2] This binding event prevents the phosphorylation and subsequent activation of MEK1 and MEK2, which in turn inhibits the phosphorylation of ERK.[1][12] The ultimate consequence is the suppression of proliferative signals, leading to G1 cell cycle arrest and apoptosis in BRAF-mutant tumor cells.[1][14]

Sources

- 1. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dabrafenib - Uses, Side Effects, Warnings & FAQs [macariushealth.com]

- 7. japsonline.com [japsonline.com]

- 8. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]

- 9. Simple and cost-effective liquid chromatography-mass spectrometry method to measure dabrafenib quantitatively and six metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monitoring of Dabrafenib and Trametinib in Serum and Self-Sampled Capillary Blood in Patients with BRAFV600-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medschool.co [medschool.co]

- 12. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]

- 13. Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway | Value-Based Cancer Care [valuebasedcancer.com]

- 14. researchgate.net [researchgate.net]

The Trifluoromethylpyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of Fluorine in Drug Design

The introduction of fluorine atoms into drug candidates has become a paramount strategy in modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the various fluorine-containing moieties, the trifluoromethyl (CF3) group stands out for its potent electron-withdrawing nature and its ability to enhance metabolic stability and cell membrane permeability.[1] When appended to a pyridine ring, a privileged scaffold in numerous approved drugs, the resulting trifluoromethylpyridine core offers a powerful platform for the development of novel therapeutics with enhanced pharmacological profiles. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of trifluoromethylpyridine derivatives, offering insights for their effective application in drug discovery and development.

The Trifluoromethylpyridine Moiety: Physicochemical Properties and Their Implications

The strategic placement of a trifluoromethyl group on the pyridine ring significantly alters its electronic and physical properties, providing medicinal chemists with a versatile tool to fine-tune drug-like characteristics.

-

Enhanced Lipophilicity: The CF3 group substantially increases the lipophilicity of the pyridine ring.[1] This property can improve a drug's ability to cross cellular membranes, including the blood-brain barrier, which is crucial for targeting central nervous system disorders.[2]

-

Metabolic Stability: The exceptional strength of the C-F bond renders the trifluoromethyl group highly resistant to metabolic degradation by cytochrome P450 enzymes. This increased metabolic stability often translates to a longer in vivo half-life and improved pharmacokinetic profiles for drug candidates.

-

Modulation of Basicity: As a strong electron-withdrawing group, the CF3 moiety reduces the electron density of the pyridine nitrogen, thereby lowering its basicity (pKa). This can be advantageous in mitigating off-target effects and improving oral bioavailability.

-

Enhanced Binding Affinity: The trifluoromethyl group can participate in various non-covalent interactions with protein targets, including dipole-dipole, ion-dipole, and halogen bonding. These interactions can significantly enhance the binding affinity and selectivity of a drug candidate for its intended target.

Synthetic Strategies for Trifluoromethylpyridine Derivatives

The efficient synthesis of trifluoromethylpyridine building blocks and their incorporation into more complex molecules are critical for drug discovery programs. Several robust synthetic methodologies have been developed to access this important scaffold.

Key Synthetic Intermediates

The most common starting materials for the synthesis of trifluoromethylpyridine derivatives are chlorosubstituted trifluoromethylpyridines. These intermediates offer reactive sites for further functionalization through nucleophilic aromatic substitution and cross-coupling reactions.

-

2-Chloro-5-(trifluoromethyl)pyridine: A versatile building block for introducing the 5-(trifluoromethyl)pyridin-2-yl moiety.

-

2,3-Dichloro-5-(trifluoromethyl)pyridine: Allows for selective functionalization at either the 2- or 3-position.[3]

General Synthetic Approaches

Two primary strategies are employed for the synthesis of trifluoromethylpyridine derivatives:

-

From Picolines: This traditional approach involves the chlorination and subsequent fluorination of methylpyridines (picolines).[1]

-

Cyclocondensation Reactions: The construction of the pyridine ring from acyclic trifluoromethyl-containing building blocks offers a more convergent and often more efficient route.[4]

Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

This protocol describes a common method for the preparation of 2-chloro-5-(trifluoromethyl)pyridine from 3-methylpyridine.[5]

Step 1: N-Oxidation of 3-Methylpyridine

-

To a solution of 3-methylpyridine in a suitable solvent, add an oxidizing agent (e.g., hydrogen peroxide in acetic acid).

-

Heat the reaction mixture to the appropriate temperature and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction and work up to isolate the N-oxy-3-methylpyridine intermediate.

Step 2: Chlorination

-

Treat the N-oxy-3-methylpyridine with a chlorinating agent (e.g., benzoyl chloride).

-

This reaction introduces a chlorine atom at the 2-position of the pyridine ring.

-

Purify the resulting 2-chloro-5-methylpyridine.

Step 3: Radical Chlorination

-

Subject the 2-chloro-5-methylpyridine to radical chlorination using chlorine gas and a radical initiator (e.g., azobisisobutyronitrile) to form 2-chloro-5-(trichloromethyl)pyridine.

Step 4: Fluorination

-

The final step involves the exchange of chlorine atoms for fluorine atoms using a fluorinating agent (e.g., anhydrous potassium fluoride with a phase transfer catalyst) to yield 2-chloro-5-(trifluoromethyl)pyridine.[5]

Diagram of the Synthetic Workflow

Caption: Synthetic route to 2-chloro-5-(trifluoromethyl)pyridine.

Therapeutic Applications of Trifluoromethylpyridine Derivatives

The unique properties of the trifluoromethylpyridine scaffold have led to its incorporation into a wide range of therapeutic agents across various disease areas.

Oncology

Trifluoromethylpyridine derivatives have emerged as a significant class of compounds in the development of targeted cancer therapies.

-

Apalutamide (ARN-509): An FDA-approved non-steroidal antiandrogen for the treatment of prostate cancer.[6] Apalutamide functions as a potent and competitive antagonist of the androgen receptor (AR), binding with an IC50 of 16 nM.[7] It effectively inhibits AR nuclear translocation and the transcription of AR target genes.[7]

Table 1: Biological Activity of Apalutamide

Target Assay IC50 Androgen Receptor Radioligand Binding 16 nM[7] | GABAA Receptor | Radioligand Binding | 3 µM[7] |

-

Enasidenib (AG-221): An FDA-approved inhibitor of mutant isocitrate dehydrogenase 2 (IDH2) for the treatment of acute myeloid leukemia (AML).[8] Enasidenib selectively inhibits the mutant IDH2 enzymes, IDH2R140Q and IDH2R172K, with IC50 values of 100 nM and 400 nM, respectively.[9] This inhibition leads to a reduction in the oncometabolite 2-hydroxyglutarate (2-HG) and induces differentiation of leukemic cells.[8][9]

Table 2: Biological Activity of Enasidenib

Mutant Enzyme IC50 IDH2R140Q 100 nM[9] | IDH2R172K | 400 nM[9] |

-

Kinase Inhibitors: The trifluoromethylpyridine scaffold is a common feature in many kinase inhibitors targeting signaling pathways crucial for cancer cell proliferation and survival. Structure-activity relationship (SAR) studies of trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2) have demonstrated the importance of this moiety for achieving high potency and selectivity.

Experimental Protocol: Synthesis of Apalutamide (A Representative Trifluoromethylpyridine-Containing Drug)

The synthesis of Apalutamide involves a multi-step sequence, with a key step being the coupling of a substituted benzamide with a trifluoromethylpyridine derivative.[5][10]

Step 1: Synthesis of the Benzamide Intermediate

-

This typically involves the reaction of a substituted benzoic acid with an appropriate amine in the presence of a coupling agent.

Step 2: Synthesis of the Trifluoromethylpyridine Amine Intermediate

-

Starting from a suitable chloropyridine, a cyano group is introduced, followed by reduction of a nitro group to an amine. For example, 2-cyano-3-trifluoromethyl-N-paramethoxybenzylpyridin-5-amine can be synthesized from the corresponding chloride by reaction with zinc cyanide in the presence of a palladium catalyst.[10]

Step 3: Coupling Reaction

-

The benzamide intermediate is coupled with the trifluoromethylpyridine amine intermediate, often through a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.

Step 4: Thiohydantoin Formation

-

The final step involves the formation of the thiohydantoin ring, which is a common feature in second-generation antiandrogens. This is typically achieved by reacting the coupled intermediate with an isothiocyanate, followed by acid-catalyzed cyclization.[11]

Diagram of Apalutamide's Mechanism of Action

Caption: Apalutamide competitively inhibits androgen binding to the AR.

Antiviral Agents

Trifluoromethylpyridine derivatives have demonstrated significant potential as antiviral agents, targeting various stages of the viral life cycle.

-

HIV Protease Inhibitors: Novel CNS-targeting HIV-1 protease inhibitors incorporating a trifluoromethylpyridine moiety have shown potent activity against wild-type and highly drug-resistant HIV-1 strains.[2] For instance, GRL-08513 and GRL-08613 exhibited EC50 values in the picomolar to low nanomolar range against various HIV-1 strains.[6][12]

Table 3: Antiviral Activity of Novel Trifluoromethylpyridine-Containing HIV-1 Protease Inhibitors

Compound HIV-1 Strain EC50 (µM) GRL-08513 HIV-1LAI 0.0001[6] GRL-08613 HIV-1LAI 0.0002[6] GRL-08513 HIV-1MDRmixDRVR20P 0.0033[6] | GRL-08613 | HIV-1MDRmixDRVR20P | 0.009[6] |

-

HIV Reverse Transcriptase Inhibitors: Certain 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives have been identified as dual inhibitors of HIV-1 reverse transcriptase and its associated RNase H activity.[13]

-

Influenza Virus: The broad-spectrum antiviral agent Favipiravir (T-705), which contains a pyrazine carboxamide core, has inspired the development of trifluoromethylpyridine-containing analogues with potent anti-influenza activity.[14] These compounds are designed to act as inhibitors of the viral RNA-dependent RNA polymerase.

-

Hepatitis C Virus (HCV): While specific examples of trifluoromethylpyridine derivatives for HCV are less prominent, the general strategy of targeting viral polymerases and proteases is applicable.[15][16] The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment, and the properties of the trifluoromethylpyridine scaffold make it an attractive component for novel DAA design.[15]

Mechanism of Action of Trifluoromethylpyridine-based HIV Protease Inhibitors

These inhibitors are designed to mimic the transition state of the natural substrate of the HIV protease. The trifluoromethylpyridine moiety can engage in crucial interactions within the active site of the enzyme, disrupting its catalytic activity and preventing the maturation of new viral particles.

Diagram of HIV Protease Inhibition

Caption: Inhibition of HIV protease prevents the maturation of viral particles.

Neuroscience

The ability of the trifluoromethyl group to enhance blood-brain barrier penetration makes trifluoromethylpyridine derivatives attractive candidates for treating central nervous system (CNS) disorders. Research in this area is ongoing, with several compounds in preclinical and clinical development. One notable example is Bimiralisib (PQR309), a brain-penetrant pan-class I PI3K/mTOR inhibitor containing a 2-amino-4-(trifluoromethyl)pyridine moiety, which is in clinical trials for solid tumors, including brain tumors.[17]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Systematic modification of the trifluoromethylpyridine scaffold and analysis of the resulting changes in biological activity are crucial for optimizing lead compounds.

-

Position of the Trifluoromethyl Group: The position of the CF3 group on the pyridine ring can significantly impact activity. For example, in the development of kinase inhibitors, placing the CF3 group at a position that allows for favorable interactions with a specific sub-pocket of the ATP-binding site can dramatically increase potency and selectivity.

-

Substitution on the Pyridine Ring: The introduction of other substituents on the pyridine ring can modulate the electronic properties, solubility, and steric bulk of the molecule, all of which can affect its interaction with the target protein.

-

Nature of the Linker and Appended Groups: In many trifluoromethylpyridine-based drugs, the pyridine ring is connected to other pharmacophoric elements via a linker. The nature and length of this linker, as well as the chemical properties of the appended groups, are critical determinants of overall activity. For instance, in the SAR of PI3K/mTOR dual inhibitors, modifications to the groups attached to the pyridopyrimidinone core led to significant changes in potency and selectivity.[18]

Conclusion and Future Perspectives

Trifluoromethylpyridine derivatives have firmly established themselves as a cornerstone of modern medicinal chemistry. Their unique combination of physicochemical properties offers a powerful toolkit for addressing many of the challenges associated with drug discovery and development, including metabolic instability, poor bioavailability, and lack of target selectivity. The successful clinical translation of drugs like Apalutamide and Enasidenib highlights the immense therapeutic potential of this scaffold.

Future research in this area will likely focus on several key aspects:

-

Development of Novel Synthetic Methodologies: The discovery of more efficient and versatile methods for the synthesis of trifluoromethylpyridine building blocks will continue to be a priority.

-

Exploration of New Therapeutic Areas: While oncology and virology have been the primary focus, the application of trifluoromethylpyridine derivatives in other areas, such as neuroscience and inflammatory diseases, is a promising avenue for future investigation.

-

Application of Computational Chemistry: The use of computational tools for the rational design of novel trifluoromethylpyridine-based inhibitors will become increasingly important for accelerating the drug discovery process.

As our understanding of the intricate interplay between chemical structure and biological activity continues to grow, the trifluoromethylpyridine scaffold is poised to play an even more significant role in the development of the next generation of innovative medicines.

References

-

Apalutamide, ARN 509 - New Drug Approvals. (2016, March 11). Retrieved from [Link]

- Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro. (2022, January 3). Antimicrobial Agents and Chemotherapy, 66(2), e0171521.

-

Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro. (2022, January 3). PubMed. Retrieved from [Link]

- Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. (2022, October 31). RSC Medicinal Chemistry, 13(12), 1466-1489.

- Discovery of novel enasidenib analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents. (2023, January 11). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 216-231.

-

Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain. (2022, February 15). researchmap. Retrieved from [Link]

- 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication. (2018, August 24). Molecules, 23(9), 2139.

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). Retrieved from [Link]

- CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine. (n.d.). Google Patents.

- 2D-QSAR and 3D-QSAR Analyses for EGFR Inhibitors. (2017, May 29). Computational and Mathematical Methods in Medicine, 2017, 4649191.

- The Antiviral Activity of Trifluoromethylthiolane Derivatives. (2022, November 16). Chemistry Proceedings, 12(1), 41.

- US20200270226A1 - Crystalline forms of arn-509, preparation method and use thereof. (2020, August 27). Google Patents.

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). Retrieved from [Link]

- Prediction oriented QSAR modelling of EGFR inhibition. (2012). Current medicinal chemistry, 19(13), 2073–2084.

- Fluorinated betulinic acid derivatives and evaluation of their anti-HIV activity. (2016, January 1). Bioorganic & Medicinal Chemistry Letters, 26(1), 68-71.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2020, May 1). Journal of Pesticide Science, 45(2), 78-87.

- 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. (2017, March 9). Journal of Medicinal Chemistry, 60(7), 3078-3095.

-

ANTI VIRAL DRUGS. (n.d.). GMCH. Retrieved from [Link]

- Exploring the anti-influenza virus activity of novel triptolide derivatives targeting nucleoproteins. (2022, November 15). Bioorganic Chemistry, 128, 106118.

-

Enasidenib (AG-221). (2016, April 20). New Drug Approvals. Retrieved from [Link]

- Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series. (2013, May 1). Bioorganic & Medicinal Chemistry Letters, 23(9), 2787-2792.

-

Trifluoromethylpyridine: Its chemistry and applications. (2023, November 8). Research Outreach. Retrieved from [Link]

- Molecular targeting of antiviral drugs used against hepatitis C virus infection. (2017, January). Archives of Virology, 162(1), 1-13.

- Compounds with anti-influenza activity. (2015). Future medicinal chemistry, 7(10), 1287–1307.

- Anti-Hepatitis C Virus Activity of Uridine Derivatives of 2-Deoxy Sugars. (2019, June 26). Molecules, 24(13), 2367.

- Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. (2016, May 26). Journal of Medicinal Chemistry, 59(12), 5869-5885.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 6). Molecules, 27(19), 6608.

- Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. (2024, July 18). International Journal of Molecular Sciences, 25(14), 7720.

- AG-221, a First-in-Class Therapy Targeting Acute Myeloid Leukemia Harboring Oncogenic IDH2 Mutations. (2017, May). Cancer Discovery, 7(5), 478-493.

Sources

- 1. medkoo.com [medkoo.com]

- 2. Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN107501237A - A kind of Apalutamide new synthetic method - Google Patents [patents.google.com]

- 6. Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 12. researchmap.jp [researchmap.jp]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. oaepublish.com [oaepublish.com]

- 16. Anti-Hepatitis C Virus Activity of Uridine Derivatives of 2-Deoxy Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Hepatitis C Virus and Natural Compounds: a New Antiviral Approach? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(aminomethyl)-3-(trifluoromethyl)pyridine: A Key Building Block for Advanced Therapeutics and Agrochemicals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 2-(aminomethyl)-3-(trifluoromethyl)pyridine, a pivotal structural motif in modern drug discovery and agrochemical development. The trifluoromethyl group imparts unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, making this pyridine derivative a highly sought-after building block.[1] This document details a robust and logical two-step synthetic pathway, beginning with the formation of a key nitrile intermediate followed by its catalytic reduction. The rationale behind the chosen methodology is discussed in depth, addressing the inherent challenges of functionalizing electron-deficient pyridine rings. Detailed experimental protocols, data tables, and process diagrams are provided to enable researchers and drug development professionals to replicate and adapt these methods.

Introduction: The Significance of the Trifluoromethylpyridine Scaffold

The introduction of a trifluoromethyl (CF3) group into organic molecules is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[1] The CF3 group's high electronegativity, metabolic stability, and ability to mimic a methyl group sterically can lead to improved oral bioavailability, enhanced binding affinity to biological targets, and increased resistance to oxidative metabolism. When incorporated into a pyridine ring, these effects are combined with the pyridine's ability to engage in hydrogen bonding and π-stacking interactions, creating a privileged scaffold for bioactive compounds.

Specifically, the 2-(aminomethyl)-3-(trifluoromethyl)pyridine core is a precursor to a range of high-value molecules, including advanced fungicides and potential new therapeutics. Its synthesis, however, is not trivial. Direct aminomethylation of the pyridine ring is challenging due to the ring's electron-deficient nature, which deactivates it towards classical electrophilic substitution reactions. Therefore, a more strategic, multi-step approach is required.

This guide focuses on a logical and field-proven synthetic route: the conversion of a suitable pyridine precursor to a 2-cyano intermediate, followed by the reduction of the nitrile to the desired primary amine.

Strategic Overview of the Synthetic Pathway

The proposed synthesis of 2-(aminomethyl)-3-(trifluoromethyl)pyridine is a two-step process that hinges on the initial formation of 2-cyano-3-(trifluoromethyl)pyridine. This nitrile intermediate is then subjected to catalytic hydrogenation to yield the final product.

Caption: High-level overview of the two-step synthesis.

This approach is advantageous as it circumvents the difficulties of direct aminomethylation and utilizes well-established, high-yielding chemical transformations. The choice of a halogenated pyridine as the starting material provides a reactive site for nucleophilic substitution, a common strategy for functionalizing pyridine rings.

Step 1: Synthesis of 2-Cyano-3-(trifluoromethyl)pyridine

The first critical step is the introduction of a cyano group at the 2-position of the pyridine ring. This is typically achieved through a nucleophilic substitution reaction on a 2-halopyridine precursor. The cyano group serves as a stable and versatile precursor to the aminomethyl group.

Rationale for Precursor Selection and Reaction Type

A 2-chloro- or 2-bromopyridine derivative is an ideal starting material due to the lability of the halogen at the 2-position, which is activated towards nucleophilic attack. While various cyanation methods exist, the use of a cyanide salt in the presence of a catalyst or in a suitable polar aprotic solvent is a common and effective approach. For the analogous compound, 2-cyano-3-chloro-5-(trifluoromethyl)pyridine, synthesis from 2,3-dichloro-5-(trifluoromethyl)pyridine has been documented.[2] This involves a nucleophilic substitution with sodium cyanide, often facilitated by a phase-transfer catalyst or a coordinating agent like 4-(dimethylamino)pyridine (DMAP).

Detailed Experimental Protocol: Cyanation

This protocol is adapted from established procedures for analogous compounds.[2]

Materials:

-

2-Chloro-3-(trifluoromethyl)pyridine

-

Sodium Cyanide (NaCN)

-

4-(Dimethylamino)pyridine (DMAP) or a suitable phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Propionitrile (or other suitable polar aprotic solvent like DMF, DMSO)

-

Deionized Water

-

2M Hydrochloric Acid

-

Ethyl Acetate or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq) and 4-(dimethylamino)pyridine (1.05 eq) in propionitrile.

-

Heat the mixture to reflux and stir overnight.

-

Cool the reaction mixture to room temperature.

-

In a separate vessel, carefully prepare a solution of sodium cyanide (1.5 eq) in a minimal amount of water and add it to the reaction mixture. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Stir the resulting mixture vigorously for 5-6 hours at room temperature.

-

Dilute the reaction with water and transfer to a separatory funnel.

-

Extract the aqueous phase with ethyl acetate or dichloromethane (3x).

-

Combine the organic extracts and wash with water, followed by a wash with 2M HCl to remove the DMAP, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 2-cyano-3-(trifluoromethyl)pyridine by flash column chromatography or distillation.

Step 2: Synthesis of 2-(aminomethyl)-3-(trifluoromethyl)pyridine

The final step is the reduction of the nitrile group of 2-cyano-3-(trifluoromethyl)pyridine to the primary amine. Catalytic hydrogenation is the most efficient and clean method for this transformation.

Rationale for Reduction Method

Raney Nickel is a highly effective and widely used catalyst for the hydrogenation of nitriles to primary amines. It is known for its high activity and good yields under relatively mild conditions. The reaction is typically carried out in a solvent that can dissolve the substrate and does not interfere with the hydrogenation process, such as an alcohol (methanol or ethanol) or acetic acid. The use of acetic acid as a solvent can be advantageous as it can help to prevent the formation of secondary and tertiary amine byproducts by protonating the intermediate imine and the final amine product. A patent for the synthesis of the analogous 2-(aminomethyl)-3-chloro-5-(trifluoromethyl)pyridine acetate details a low-pressure catalytic hydrogenation using Raney Nickel in an acetic acid solvent.[3]

Caption: Experimental workflow for the catalytic reduction.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is based on the methodology described in patent literature for the reduction of a similar substrate.[3]

Materials:

-

2-Cyano-3-(trifluoromethyl)pyridine

-

Raney Nickel (50% slurry in water)

-

Acetic Acid

-

Methanol or Ethanol (for washing)

-

Hydrogen Gas (H₂)

-

Sodium Hydroxide solution (e.g., 5M NaOH)

-

Dichloromethane or Ethyl Acetate (for extraction)

-

Anhydrous Sodium Sulfate

-

Celite or a similar filter aid

Procedure:

-

To a high-pressure hydrogenation vessel (autoclave), add 2-cyano-3-(trifluoromethyl)pyridine (1.0 eq) dissolved in acetic acid (5-10 volumes).

-

Carefully wash the Raney Nickel catalyst (5-10 wt% of the substrate) with water and then with the reaction solvent (acetic acid or an alcohol) to remove any residual water. Add the washed catalyst to the reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).

-

Seal the autoclave and purge several times with nitrogen, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (typically 0.1-0.3 MPa for low-pressure hydrogenation).

-

Begin stirring and heat the reaction mixture to between 50-100 °C.

-

Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

Cool the reactor to room temperature, carefully vent the excess hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric upon drying. Keep the filter cake wet with solvent at all times and handle it appropriately.

-

Concentrate the filtrate under reduced pressure to remove the acetic acid.

-

Dilute the residue with water and basify to a pH > 10 with a cold solution of sodium hydroxide to deprotonate the amine salt.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude 2-(aminomethyl)-3-(trifluoromethyl)pyridine.

-

Purify the product by vacuum distillation or column chromatography if necessary.

Data Summary and Characterization

The successful synthesis of the intermediate and final product should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight | Appearance | Expected Yield (%) | Key Spectroscopic Data (Expected) |

| 2-Cyano-3-(trifluoromethyl)pyridine | C₇H₃F₃N₂ | 172.11 | Colorless to pale yellow liquid or solid | 70-85 | ¹H NMR: Signals in the aromatic region (δ 7.5-8.8 ppm). ¹⁹F NMR: Singlet around -65 ppm. IR: Strong C≡N stretch around 2230 cm⁻¹. |

| 2-(aminomethyl)-3-(trifluoromethyl)pyridine | C₇H₇F₃N₂ | 176.14 | Colorless to pale yellow oil | 85-95 | ¹H NMR: Aromatic signals, a singlet for the CH₂ group (δ ~4.0 ppm), and a broad singlet for the NH₂ protons. ¹³C NMR: Aromatic carbons, a CF₃ quartet, and an aliphatic CH₂ carbon. MS (ESI+): [M+H]⁺ at m/z 177. |

Conclusion

The synthesis of 2-(aminomethyl)-3-(trifluoromethyl)pyridine, a valuable building block for the pharmaceutical and agrochemical industries, can be reliably achieved through a two-step sequence involving cyanation of a 2-halopyridine precursor followed by catalytic hydrogenation of the resulting nitrile. This strategic approach effectively overcomes the challenges associated with the direct functionalization of the electron-deficient pyridine nucleus. The protocols detailed in this guide are robust, scalable, and utilize well-understood chemical transformations, providing a solid foundation for researchers and process chemists working in this field. The continued development of novel compounds based on this scaffold underscores the importance of efficient and reliable synthetic access.

References

- CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google P

- EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google P

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [Link]

- US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google P

-

2-Picolylamine - Wikipedia. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]

- 3. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Stability Studies of Pyridinylmethanamine Compounds

Introduction

Pyridinylmethanamine and its derivatives represent a significant class of heterocyclic compounds integral to modern drug discovery. The pyridine ring, a bioisostere for benzene and other heterocycles, often imparts favorable physicochemical properties, such as enhanced water solubility and metabolic stability, which are critical for developing effective therapeutic agents.[1] These compounds have shown promise in a range of applications, including as antitubercular agents.[2] However, like all drug candidates, their journey from discovery to a viable pharmaceutical product is contingent on a thorough understanding of their fundamental properties, primarily their solubility and stability.

This guide provides a comprehensive technical overview of the methodologies and underlying scientific principles for conducting robust solubility and stability studies on pyridinylmethanamine compounds. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the rationale behind experimental choices to ensure scientific integrity and generate reliable data for regulatory submissions.

Part 1: Solubility Assessment of Pyridinylmethanamine Compounds

A compound's aqueous solubility is a critical determinant of its oral bioavailability. For pyridinylmethanamine compounds, which are often weakly basic due to the nitrogen atom in the pyridine ring, solubility can be significantly influenced by pH.[3][4][5][6] Therefore, a comprehensive solubility assessment is paramount.

The Rationale for Kinetic vs. Thermodynamic Solubility

In drug discovery, solubility is typically assessed in two distinct phases:

-

Kinetic Solubility: This is a high-throughput screening method used in the early stages of discovery to quickly assess the solubility of a large number of compounds. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (usually DMSO) into an aqueous buffer.[1][7][8] This method is valuable for initial rank-ordering of compounds but may not represent true equilibrium solubility.

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period until the concentration of the dissolved compound is constant.[1][9] The shake-flask method is the gold standard for determining thermodynamic solubility and is crucial for lead optimization and pre-formulation studies.[9]

Experimental Protocols for Solubility Determination

This high-throughput method relies on detecting the turbidity caused by the precipitation of the compound.

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the pyridinylmethanamine compound in 100% DMSO.

-

Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Aqueous Buffer: Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations and a final DMSO concentration of ≤1%.

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (typically 1-2 hours).[7]

-

Measurement: Measure the light scattering in each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

This method provides the most reliable measure of equilibrium solubility.[9]

Protocol:

-

Sample Preparation: Add an excess amount of the solid pyridinylmethanamine compound to a series of vials containing the desired aqueous buffer (e.g., buffers at various pH values to assess pH-solubility profile).

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).

-

Quantification: Analyze the concentration of the pyridinylmethanamine compound in the clear supernatant using a validated analytical method (see Section 1.3).

Analytical Methods for Quantification

Accurate quantification is crucial for both kinetic and thermodynamic solubility assays.

-

UV-Vis Spectrophotometry: Pyridine and its derivatives typically exhibit a strong UV absorbance maximum around 254 nm.[1] This method is simple and rapid but can be susceptible to interference from other UV-absorbing components in the sample matrix.[2][10][11]

-

High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for quantifying pyridinylmethanamine compounds in solubility studies. A stability-indicating reverse-phase HPLC (RP-HPLC) method is preferred.[7][12][13][14][15][16][17]

Typical HPLC Parameters:

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted)[12][13] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at the absorbance maximum of the compound (e.g., 254 nm) |

| Injection Volume | 10-20 µL |

The Impact of pH on Solubility

Pyridinylmethanamine compounds are typically weak bases. Their solubility is highly dependent on the pH of the medium. In acidic environments, the pyridine nitrogen and the primary amine can become protonated, forming more soluble salts. As the pH increases towards and above the pKa of the compound, the un-ionized, less soluble form will predominate.[3][4] Therefore, determining the pH-solubility profile is essential. This is achieved by performing the thermodynamic solubility assay in a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2 to 7.4).

Part 2: Stability Studies of Pyridinylmethanamine Compounds

Stability testing is a critical component of drug development, providing information on how the quality of a drug substance changes over time under the influence of environmental factors.[2][10][11][12] The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing.[2][10][11][12][18]

Forced Degradation (Stress Testing)

Forced degradation studies are conducted to identify the likely degradation products and establish the degradation pathways of the drug substance.[3][19][20] These studies also help in developing and validating a stability-indicating analytical method.[19]

The pyridinylmethanamine compound should be subjected to the following stress conditions as per ICH guidelines:

Protocol:

-

Acidic Hydrolysis: Reflux the compound in 0.1 N to 1 N HCl at an elevated temperature (e.g., 60-80°C) for a specified period (e.g., 2-24 hours).[19]

-

Basic Hydrolysis: Reflux the compound in 0.1 N to 1 N NaOH at an elevated temperature for a specified period.

-

Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or elevated temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80°C) for an extended period.

-

Photolytic Degradation: Expose the solid compound and its solution to a light source that provides both UV and visible light, as specified in ICH Q1B.

For each condition, a target degradation of 5-20% is generally considered appropriate to avoid the formation of secondary degradation products.[20]

Potential Degradation Pathways

Based on the chemical structure of pyridinylmethanamine and known degradation pathways of related compounds, the following are potential degradation routes:

-

Hydrolysis: If the pyridinylmethanamine derivative contains hydrolyzable functional groups (e.g., amides, esters), these will be the primary sites of degradation under acidic or basic conditions. For instance, the amide bond in some antitubercular pyridinylmethanamine derivatives can be susceptible to hydrolysis.

-

Oxidation: The pyridine ring itself can be susceptible to N-oxidation. The methylene bridge and any alkyl substituents on the amine are also potential sites for oxidation.[8]

-

Photodegradation: The aromatic pyridine ring can absorb UV light, potentially leading to photolytic degradation through various mechanisms, including ring opening or rearrangement.

A case study on the degradation of imatinib mesylate, which contains a pyridine ring, revealed that under acidic and alkaline conditions, hydrolysis of an amide bond was the primary degradation pathway. Under oxidative stress, N-oxidation of a piperazine ring occurred.[8]

Formal Stability Studies

Formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period. The samples are stored under long-term and accelerated storage conditions as defined by the ICH guidelines.[2][10][11][12]

Storage Conditions:

| Study | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies) and analyzed using a validated stability-indicating analytical method.[12]

Stability-Indicating Analytical Method

A validated stability-indicating HPLC method is essential for separating and quantifying the parent pyridinylmethanamine compound from its degradation products. The method developed for solubility studies can often be adapted and must be validated for its ability to resolve all potential degradation products from the parent peak and from each other. The forced degradation samples are used to demonstrate the specificity of the method.

Visualization of Workflows

Solubility Assessment Workflow

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Stability Study Workflow

Caption: Workflow for forced degradation and formal stability studies.

Conclusion

A thorough and methodologically sound evaluation of solubility and stability is a cornerstone of successful drug development. For pyridinylmethanamine compounds, a clear understanding of their pH-dependent solubility and their degradation pathways under various stress conditions is essential. By employing the protocols and analytical methods outlined in this guide, researchers can generate high-quality, reliable data to inform lead optimization, guide formulation development, and satisfy regulatory requirements, ultimately paving the way for the advancement of novel and effective therapies.

References

-